

Spectral Properties of 2,6-Difluoro-3-methylphenol: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Difluoro-3-methylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of **2,6-Difluoro-3-methylphenol**, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. This document details predicted and known spectral data, outlines experimental protocols for spectral acquisition, and presents a generalized workflow for the spectral analysis of chemical compounds.

Core Spectral Data

The following tables summarize the key spectral data for **2,6-Difluoro-3-methylphenol**. It is important to note that while some data is derived from public databases, specific experimental NMR and UV-Vis data for this compound are not widely available. Therefore, predicted spectral data, generated using computational methods, are provided and should be considered as such.

Table 1: General and Mass Spectrometry Data

Property	Value	Source
Molecular Formula	C ₇ H ₆ F ₂ O	PubChem[1]
Molecular Weight	144.12 g/mol	PubChem[1]
Exact Mass	144.03867113 Da	PubChem
Monoisotopic Mass	144.03867113 Da	PubChem

Table 2: Predicted ^1H NMR Spectral DataSolvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.0 - 7.2	m	1H	Ar-H
~6.8 - 7.0	m	1H	Ar-H
~5.5 (variable)	br s	1H	OH
~2.3	s	3H	CH_3

Table 3: Predicted ^{13}C NMR Spectral DataSolvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (ppm)	Assignment
~150 - 155 (dd)	C-F
~145 - 150 (dd)	C-F
~130 - 135	C-OH
~125 - 130	Ar-C
~120 - 125	Ar-C
~115 - 120	Ar-C
~15 - 20	CH_3

Table 4: Predicted ^{19}F NMR Spectral DataReference: CFCl_3 (0 ppm)

Chemical Shift (ppm)	Multiplicity
~ -130 to -140	m

Table 5: Infrared (IR) and Raman Spectroscopy Data

Spectroscopy	Instrument	Key Peaks (cm ⁻¹)	Source
ATR-IR	Bruker Tensor 27 FT-IR	Broad O-H stretch (~3200-3600), Aromatic C-H stretch (~3000-3100), C=C aromatic ring stretches (~1400-1600), C-F stretches (~1100-1300), C-O stretch (~1200)	PubChem
FT-Raman	Bruker MultiRAM Stand Alone FT-Raman Spectrometer	Strong aromatic ring vibrations, C-H and C-F vibrations.	PubChem

Table 6: Predicted UV-Vis Spectral Data

Solvent	λ_{max} (nm)
Methanol	~270-280
Cyclohexane	~265-275

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols for phenolic compounds and should be adapted as necessary for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in **2,6-Difluoro-3-methylphenol**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,6-Difluoro-3-methylphenol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone-d_6) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly of the hydroxyl proton.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of at least 400 MHz for ^1H NMR.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional ^{19}F NMR spectrum.
 - A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency is required.
 - Reference the spectrum to an external standard such as CFCl_3 .

- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2,6-Difluoro-3-methylphenol**.

Methodology:

- **Sample Preparation:**
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
 - **KBr Pellet (for transmission):** Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).
- **Data Acquisition:**
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- **Data Processing:** Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2,6-Difluoro-3-methylphenol**.

Methodology:

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Data Acquisition:**
 - **ESI-MS:** Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
 - **GC-MS:** Inject the sample solution onto a GC column to separate it from any impurities before it enters the mass spectrometer. The electron ionization (EI) source will cause fragmentation of the molecule.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of **2,6-Difluoro-3-methylphenol**.

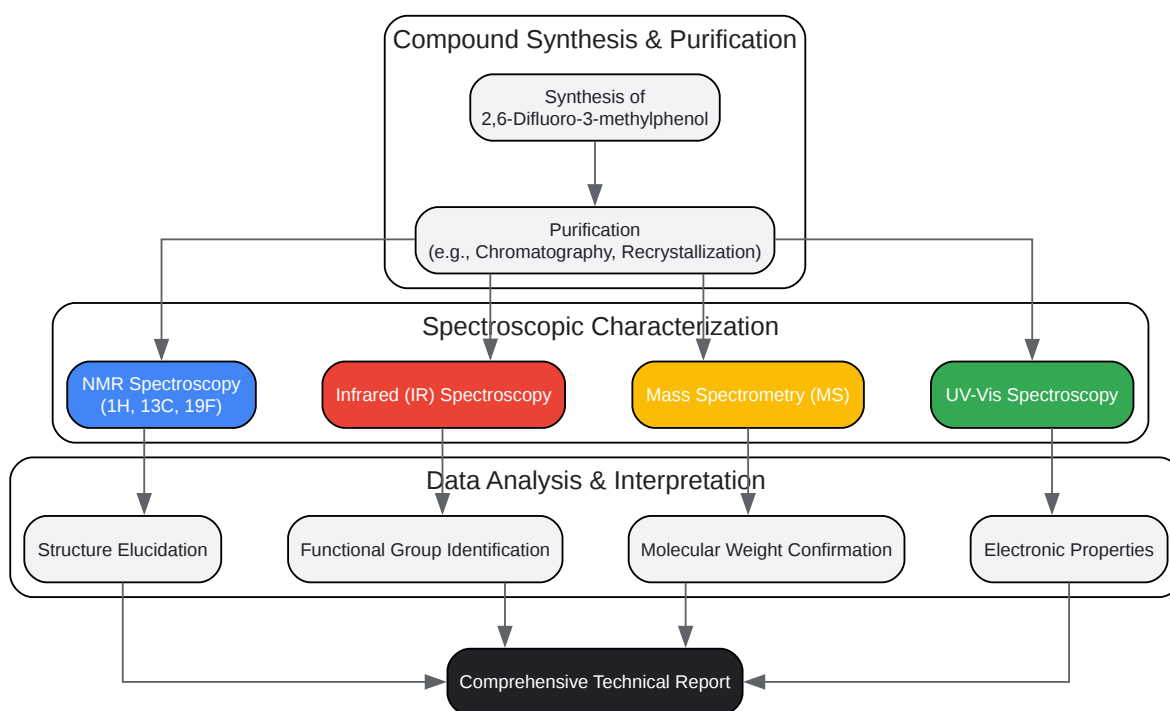
Methodology:

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be chosen to give an absorbance reading in the range of 0.1-1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:**
 - Fill a quartz cuvette with the pure solvent to record a baseline.
 - Fill a matched quartz cuvette with the sample solution.

- Scan a range of wavelengths (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λ_{max}).
- Data Analysis: Determine the λ_{max} values from the spectrum. If the concentration is known accurately, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a chemical compound like **2,6-Difluoro-3-methylphenol**.



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Caption: Workflow for the spectral analysis of a chemical compound.

Safety, Handling, and Storage

2,6-Difluoro-3-methylphenol is classified as a hazardous substance.[1][2] It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[2]

- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Store away from incompatible materials. The compound should be stored under an inert atmosphere (e.g., nitrogen).[2]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

This document is intended for informational purposes for qualified individuals and does not constitute a comprehensive safety guide. Always refer to the latest Safety Data Sheet (SDS) before handling this chemical.

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References

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